N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide
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Overview
Description
N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide is a complex organic compound characterized by the presence of a trifluoromethyl group and a triazolo-pyridine core. Its unique structure makes it valuable in various scientific and industrial applications due to its potential biological and chemical reactivity.
Mechanism of Action
Target of Action
The primary targets of the compound F6559-2324 are yet to be identified. The compound belongs to the 1,2,4-triazolo[4,3-a]pyridine class , which has been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
Compounds in the 1,2,4-triazolo[4,3-a]pyridine class have been found to interact with various targets, leading to changes in cellular processes . For instance, some derivatives have been found to inhibit enzymes such as carbonic anhydrase and cholinesterase .
Biochemical Pathways
Given the broad range of pharmacological activities associated with the 1,2,4-triazolo[4,3-a]pyridine class, it is likely that multiple pathways are affected .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on related 1,2,4-triazolo[4,3-a]pyridine compounds . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of F6559-2324.
Result of Action
The diverse pharmacological activities associated with the 1,2,4-triazolo[4,3-a]pyridine class suggest that the compound may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes:
Step 1: Formation of the triazolo-pyridine core through cyclization reactions using suitable precursors.
Step 2: Introduction of the trifluoromethyl group via selective fluorination processes, often employing reagents like trifluoromethyl iodide (CF₃I) under controlled conditions.
Step 3: Methylation reactions to add the methyl group.
Step 4: Coupling with pyridine-2-carboxylic acid to form the final amide bond, using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods:
For industrial-scale production, optimized methods involving automated synthesis processes and large-scale reactors are employed. Catalysts and advanced fluorination reagents may be used to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially altering the triazolo-pyridine core.
Reduction: Reduction reactions may modify the trifluoromethyl group, although these require specific conditions due to the stability of the CF₃ group.
Substitution: Substitution reactions can occur at various positions on the triazolo-pyridine ring, allowing for functionalization and derivatization.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidized derivatives with altered functional groups.
Reduced forms with modifications to the CF₃ group.
Various substituted analogs with different functional groups attached to the triazolo-pyridine core.
Scientific Research Applications
N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide is of significant interest in:
Chemistry: Used as a building block in organic synthesis due to its reactivity.
Biology: Studied for its potential pharmacological properties, including enzyme inhibition and receptor binding.
Medicine: Explored for therapeutic applications, such as anti-inflammatory and anti-cancer agents.
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
Compared to similar compounds, N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds might include:
N-{[7-(methyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide: : Lacks the trifluoromethyl group, potentially less lipophilic.
N-{[7-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide: : Substituted with a chloromethyl group, different reactivity and properties.
This compound’s trifluoromethyl group and triazolo-pyridine core make it uniquely suited for various advanced applications in science and industry, differentiating it from its peers.
Properties
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O/c15-14(16,17)9-4-6-22-11(7-9)20-21-12(22)8-19-13(23)10-3-1-2-5-18-10/h1-3,5,9H,4,6-8H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQZYIBYHXSFKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CC=CC=N3)CC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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